molecular formula C8H10BrNS B11771005 2-(5-Bromothiophen-2-yl)pyrrolidine

2-(5-Bromothiophen-2-yl)pyrrolidine

Cat. No.: B11771005
M. Wt: 232.14 g/mol
InChI Key: NYYCGPJXVQUCIE-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)pyrrolidine is a chemical compound with the molecular formula C8H10BrNS It is characterized by a pyrrolidine ring substituted with a 5-bromothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)pyrrolidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boron-containing compound and a halogenated aromatic compound. In this case, the reaction involves the coupling of 5-bromothiophene with pyrrolidine under the catalysis of palladium and in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used in the reaction include toluene, xylene, and tetrahydrofuran, which facilitate the reaction and subsequent product isolation .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-(Thiophen-2-yl)pyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiophen-2-yl)pyrrolidine
  • 2-(5-Fluorothiophen-2-yl)pyrrolidine
  • 2-(5-Iodothiophen-2-yl)pyrrolidine

Uniqueness

2-(5-Bromothiophen-2-yl)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYCGPJXVQUCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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